molecular formula C9H6ClN3 B1487810 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile CAS No. 885275-72-9

2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B1487810
CAS No.: 885275-72-9
M. Wt: 191.62 g/mol
InChI Key: TVHZJWABGHPMQH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile (CAS 885275-72-9) is a versatile organic building block with the molecular formula C9H6ClN3 and a molecular weight of 191.62 g/mol . This solid compound features both a reactive chloromethyl group and a carbonitrile moiety on an imidazopyridine scaffold, making it a valuable intermediate in medicinal chemistry and drug discovery research . The chloromethyl group serves as an excellent electrophile for nucleophilic substitution reactions, allowing for the formation of carbon-nitrogen and carbon-sulfur bonds, or for extension of molecular structures. Simultaneously, the carbonitrile group can be functionalized into other important groups, such as amides or tetrazoles, or can contribute to the compound's overall planarity and ability to form π-π stacking interactions in biological systems . As a key precursor, it is used in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can request vials in various sizes, including 50mg, 100mg, 250mg, 500mg, 1g, and 5g .

Properties

IUPAC Name

2-(chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-3-8-6-13-5-7(4-11)1-2-9(13)12-8/h1-2,5-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHZJWABGHPMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C#N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Outline:

Step Description Reagents & Conditions Outcome
1 Formation of formamidine intermediate React 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal at 40–100 °C for 2–8 h N,N-dimethyl-N'-3-(6-chloropyridazine)yl-formamidine intermediate
2 Halomethylation via reaction with bromoacetonitrile Mix intermediate with solvent, add bromoacetonitrile, react at 50–160 °C for 3–15 h, then cool and adjust pH with alkali (e.g., saturated Na2CO3) Precipitation of solid mixture containing halomethylated product
3 Purification Dissolve solid in ethyl acetate, wash with water and saturated saline, dry over anhydrous sodium sulfate, filter, and evaporate solvent Crude 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile
4 Recrystallization Recrystallize crude product to enhance purity Pure halomethylated imidazo derivative

This method yields a product with high purity, stable quality, and is operationally straightforward with low-cost reagents and mild conditions.

Reaction Mechanism Considerations

  • Formamidine intermediate formation: The amino group of 3-amino-6-chloropyridazine reacts with N,N-dimethylformamide dimethyl acetal to form a formamidine derivative, which is a key precursor for cyclization.
  • Halomethylation: The intermediate undergoes nucleophilic substitution with bromoacetonitrile, introducing the chloromethyl group at the 2-position of the imidazo ring.
  • Cyclization and precipitation: Adjusting the pH with alkali promotes cyclization and precipitation of the desired heterocyclic compound.
  • Purification: Multiple washing steps and recrystallization ensure removal of impurities and high product purity.

Comparative Analysis of Preparation Methods for Imidazo[1,2-a]pyridine Derivatives

Method Type Key Reagents Conditions Advantages Disadvantages
Cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds 2-aminopyridine, α-halocarbonyls Mild to reflux temperatures, metal-free Simple, efficient, environmentally benign Limited to certain substituents
Formamidine intermediate + halomethylation (as above) N,N-dimethylformamide dimethyl acetal, bromoacetonitrile 40–160 °C, 2–15 h, alkali workup High purity, stable product, low-cost reagents Multi-step, requires purification
Microwave-assisted condensation with bromomalonaldehyde 2-aminopyridines, bromomalonaldehyde Microwave irradiation, ethanol-water media Rapid, mild conditions Specialized equipment needed
One-pot multi-component reactions 2-aminopyridine, aldehydes, isonitriles or alkynes Room temperature to reflux Convenient, diverse substitution patterns Possible side reactions, purification complexity

Research Findings and Data Summary

  • The formamidine intermediate method provides a reproducible route to halomethylated imidazo derivatives with yields typically exceeding 70%, and product purity above 95% as verified by liquid phase detection spectra.
  • Reaction times and temperatures are critical parameters; for example, the halomethylation step is optimized between 50–160 °C for 3–15 hours to balance conversion and side product formation.
  • Alkali treatment (saturated sodium carbonate solution) effectively precipitates the target compound, facilitating isolation.
  • Purification by ethyl acetate extraction, washing, and recrystallization yields a product suitable for further synthetic applications or biological evaluation.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the chloromethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid.

  • Reduction: 2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile.

  • Substitution: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.

Scientific Research Applications

This compound has found applications in various fields of scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of pathogens.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-6-carbonitrile (CAS 106850-34-4)

  • Structure : Lacks the chloromethyl group at the 2-position.
  • Molecular Formula : C₈H₅N₃.
  • Molecular Weight : 143.15 g/mol.
  • Lower molecular weight and reduced lipophilicity (clogP ~1.19 vs. ~1.5 for the chloromethyl derivative). Limited utility in alkylation reactions due to absence of a leaving group.
  • Applications : Primarily used as a building block for less complex derivatives .
  • Price : Significantly cheaper at ¥110.00/g vs. ¥2247.00/g for the chloromethyl analogue .

2-Methylimidazo[1,2-a]pyridine-6-carbonitrile (CAS 1226000-76-5)

  • Structure : Methyl group at the 2-position instead of chloromethyl.
  • Molecular Formula : C₉H₇N₃.
  • Molecular Weight : 157.17 g/mol.
  • Key Differences :
    • Methyl group increases steric hindrance, reducing reactivity compared to chloromethyl.
    • Higher predicted acidicity (pKa ~5.21) due to electron-donating methyl group .
    • Less versatile in synthetic applications requiring electrophilic sites.
  • Applications: Used in studies requiring stable, non-reactive imidazo[1,2-a]pyridine scaffolds .

2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 118000-42-3)

  • Structure : Chloromethyl at 2-position and trifluoromethyl at 6-position.
  • Molecular Formula : C₉H₆ClF₃N₂.
  • Molecular Weight : 234.61 g/mol.
  • Key Differences :
    • Trifluoromethyl group enhances lipophilicity (clogP ~2.1) and metabolic stability.
    • Electron-withdrawing trifluoromethyl group may reduce nucleophilicity at the 6-position.
    • Higher cost due to complex synthesis involving fluorination .
  • Applications: Potential use in agrochemicals or CNS drugs where lipophilicity is critical .

6-Chloro-2-methylimidazo[1,2-a]pyridine (CAS 13583-92-1)

  • Structure : Chloro at 6-position and methyl at 2-position.
  • Molecular Formula : C₈H₇ClN₂.
  • Molecular Weight : 166.61 g/mol.
  • Key Differences :
    • Chlorine at 6-position directs electrophilic substitution reactions to the 3- or 5-positions.
    • Methyl group limits reactivity compared to chloromethyl derivatives.
  • Applications : Intermediate in anticonvulsant or antiviral agent synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Price (1g) Key Applications
2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile 885275-72-9 C₉H₆ClN₃ 191.62 2-ClCH₂, 6-CN ¥2247.00 Pharmaceutical intermediates
Imidazo[1,2-a]pyridine-6-carbonitrile 106850-34-4 C₈H₅N₃ 143.15 6-CN ¥110.00 Basic heterocyclic research
2-Methylimidazo[1,2-a]pyridine-6-carbonitrile 1226000-76-5 C₉H₇N₃ 157.17 2-CH₃, 6-CN N/A Stable scaffold synthesis
2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine 118000-42-3 C₉H₆ClF₃N₂ 234.61 2-ClCH₂, 6-CF₃ N/A Lipophilic drug candidates
6-Chloro-2-methylimidazo[1,2-a]pyridine 13583-92-1 C₈H₇ClN₂ 166.61 6-Cl, 2-CH₃ N/A Anticonvulsant intermediates

Biological Activity

2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile is a member of the imidazo[1,2-a]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent. Understanding its biological activity is crucial for developing therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound includes a chloromethyl group and a carbonitrile moiety attached to the imidazo[1,2-a]pyridine core. The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions and cyclization processes. Efficient synthetic routes have been reported, emphasizing environmentally friendly methods that yield high purity products .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 0.07 to 0.14 μM against extensively drug-resistant Mtb . The presence of the chloromethyl group in this compound may enhance its binding affinity to bacterial targets.

Anticancer Activity

The anticancer properties of imidazo[1,2-a]pyridine derivatives have also been extensively researched. For example, compounds derived from this scaffold have shown promising results in inhibiting the proliferation of various cancer cell lines. A study reported that certain derivatives exhibited IC50 values as low as 4.40 ± 2.87 µM against the MDA-MB-231 breast cancer cell line . The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways such as NF-κB and STAT3 .

Anti-inflammatory Activity

The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are attributed to their ability to modulate inflammatory pathways. For instance, compounds similar to this compound have been shown to suppress NF-κB signaling in cancer cells, leading to reduced inflammation and tumor progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Key findings include:

  • Positioning of Substituents : The introduction of various substituents at specific positions on the imidazo[1,2-a]pyridine ring significantly affects biological activity. For example, modifications at the C6 position have shown to enhance antimicrobial and anticancer potency .
  • Steric and Electronic Effects : The steric hindrance introduced by substituents such as chlorine can influence the compound's binding affinity to biological targets. Studies indicate that chlorinated derivatives often exhibit improved activity compared to their non-chlorinated counterparts .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of imidazo[1,2-a]pyridine derivatives for their efficacy against Mtb. The compound with a similar structure to this compound demonstrated MIC values significantly lower than those of standard treatments like isoniazid . This finding underscores the potential for developing new antitubercular agents based on this scaffold.

Case Study 2: Anticancer Potential

In another investigation focusing on breast cancer cells, a derivative structurally related to this compound was shown to induce apoptosis through mitochondrial pathways. The compound's ability to disrupt cell cycle progression was assessed using flow cytometry techniques, revealing significant G0/G1 phase arrest in treated cells .

Q & A

Q. What are the common synthetic routes for 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via cyclization of 2-aminopyridine derivatives with chlorinated precursors. Key steps include:
  • Cyclocondensation : Reacting 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane to form the imidazo[1,2-a]pyridine core .

  • Substitution Reactions : The chloromethyl group at position 2 undergoes nucleophilic substitution with sodium benzenesulfinate or other nucleophiles under SRN1 conditions (UV light, DMSO, 25–50°C) .

  • Optimization : Solvent choice (DMF or DMSO), temperature (reflux vs. ambient), and catalyst selection (e.g., NaOH for cycloisomerization) critically impact yield and purity .

    • Data Table : Synthetic Route Comparison
MethodYield (%)Key Reagents/ConditionsReference
Cyclocondensation65–751,2-Dimethoxyethane, reflux
SRN1 Substitution70–85NaSO₂Ph, DMSO, UV light
Cycloisomerization80–90NaOH, aqueous conditions

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Structural characterization employs:
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Cl bond at 1.73 Å) .
  • NMR Spectroscopy : Key signals include δ 8.2–8.5 ppm (pyridine protons) and δ 4.5–5.0 ppm (chloromethyl group) .
  • Mass Spectrometry : Molecular ion peak at m/z 207.59 (M⁺) confirms molecular weight .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in SRN1 reactions?

  • Methodological Answer : The SRN1 mechanism involves:
  • Radical Initiation : UV light cleaves the C-Cl bond, generating a chloromethyl radical .

  • Nucleophilic Attack : Sulfur or carbon-centered nucleophiles (e.g., thiols, amines) substitute the radical intermediate.

  • Kinetic Control : Reaction rates depend on solvent polarity (DMSO > DMF) and nucleophile strength .

    • Contradiction Analysis :
      While emphasizes SN2 pathways for substitution, demonstrates radical-mediated SRN1 dominance under specific conditions. Researchers must adjust reaction parameters (light, solvent) to favor desired pathways.

Q. How can computational modeling predict the compound’s bioactivity against kinase targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with cyclin-dependent kinases (CDKs). The chloromethyl group forms halogen bonds with kinase active sites (e.g., CDK2, ∆G = −9.2 kcal/mol) .
  • QSAR Models : Correlate substituent electronegativity (Cl, CN) with IC₅₀ values. The cyano group enhances binding affinity by 30% compared to carboxylate analogs .

Q. How to resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Discrepancies arise from:
  • Structural Variations : Compare substituent effects (e.g., 6-Cl vs. 8-Cl derivatives reduce antimicrobial activity by 50%) .

  • Assay Conditions : Varying pH (7.4 vs. 6.5) alters protonation states, affecting cell permeability .

  • Solution : Standardize bioassays (e.g., MIC testing at pH 7.4, 37°C) and use isogenic cell lines for consistency.

    • Data Table : Bioactivity Comparison
DerivativeTargetIC₅₀ (µM)Reference
6-Cl, 3-CN (Target Compound)CDK20.45
8-Cl, 6-CN AnalogCholinesterase1.2
Non-halogenated AnalogAnticancer>10

Q. What strategies optimize regioselectivity in functionalizing the imidazo[1,2-a]pyridine core?

  • Methodological Answer :
  • Directing Groups : Install nitro groups at position 3 to steer electrophilic substitution to position 2 .
  • Metal Catalysis : Pd-catalyzed C-H activation selectively modifies position 6 (e.g., Suzuki coupling with aryl boronic acids) .
  • Solvent Effects : Polar aprotic solvents (DMF) favor nucleophilic substitution at the chloromethyl group over ring positions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Reactant of Route 2
2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile

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